molecular formula C12H15IO2 B8418361 1-(3-tert-Butyl-4-hydroxy-5-iodophenyl)ethanone

1-(3-tert-Butyl-4-hydroxy-5-iodophenyl)ethanone

Cat. No. B8418361
M. Wt: 318.15 g/mol
InChI Key: ILBYFIOGEOYHNF-UHFFFAOYSA-N
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Patent
US07375236B2

Procedure details

1-(3-tert-Butyl-4-hydroxyphenyl)ethanone (384 mg, 2 mmol) and sodium iodide (360 mg, 2.4 mmol) were dissolved in a mixed solution of N,N-dimethylformamide (3 mL) and water (1 mL), and this was cooled in an ice bath. While stirring, N-chlorosuccinimide (NCS) (320 mg, 2.4 mmol) was added portionwise over 10 minutes. After stirring for 50 minutes, 2% aqueous sodium thiosulfate (4 mL), 2 N hydrochloric acid (1 mL), and ethyl acetate (10 mL) were added, and the solution was separated. The organic layer was washed with a mixed solution of 2% aqueous sodium thiosulfate (5 mL) and saturated brine (1 mL), and then with saturated brine (5 mL). The organic layer was dried, and concentrated under reduced pressure (50° C.) to obtain 616 mg of the subject compound as a yellowish oily substance (yield: 96.8%, HPLC purity: 93.2%).
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
96.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:9][C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[I-:15].[Na+].ClN1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CN(C)C=O.O.C(OCC)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=[C:9]([I:15])[C:10]=1[OH:11])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
384 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)C(C)=O
Name
Quantity
360 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
sodium thiosulfate
Quantity
4 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was cooled in an ice bath
STIRRING
Type
STIRRING
Details
After stirring for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the solution was separated
WASH
Type
WASH
Details
The organic layer was washed with a mixed solution of 2% aqueous sodium thiosulfate (5 mL) and saturated brine (1 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (50° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)I)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 616 mg
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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